6,11-Dihydro-11-methoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
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Overview
Description
6,11-Dihydro-11-methoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide is a chemical compound known for its unique structure and properties. It is an intermediate in the preparation of various pharmaceutical compounds, including tianeptine and its metabolites . This compound is characterized by its off-white solid form and has a molecular formula of C14H11Cl2NO2S .
Preparation Methods
The synthesis of 6,11-Dihydro-11-methoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide involves several steps. One common method includes the reaction of 3,11-dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine with methanol under specific conditions . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6,11-Dihydro-11-methoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can lead to the formation of thioethers .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it plays a role in the development of pharmaceutical drugs, particularly those targeting neurological conditions . Its unique structure allows it to interact with various biological pathways, making it a valuable tool in drug discovery and development . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 6,11-Dihydro-11-methoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine . This modulation is achieved through its binding to receptors and enzymes involved in neurotransmitter synthesis and degradation . The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6,11-Dihydro-11-methoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide can be compared with other similar compounds, such as 3,11-dichloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepine and 3-chloro-6,11-dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide . These compounds share similar structural features but differ in their functional groups and specific properties. The uniqueness of this compound lies in its methoxy group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
155444-01-2 |
---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
11-methoxy-6-methyl-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide |
InChI |
InChI=1S/C15H15NO3S/c1-16-13-9-5-3-7-11(13)15(19-2)12-8-4-6-10-14(12)20(16,17)18/h3-10,15H,1-2H3 |
InChI Key |
ZXYYOSNJPPVCGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)OC |
Origin of Product |
United States |
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